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Compound of Interest

Compound Name: SDZ 220-581 Ammonium salt

Cat. No.: B1139373 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
SDZ 220-581 is a potent, orally active, and competitive N-methyl-D-aspartate (NMDA) receptor

antagonist with a pKi value of 7.7.[1][2] It acts by binding to the glutamate recognition site on

the NMDA receptor, thereby inhibiting its activation.[2] This mechanism prevents excessive

neuronal excitation and glutamate-induced neurotoxicity.[2] Preclinical studies have

demonstrated its efficacy in various animal models, highlighting its potential as a

neuroprotective and anticonvulsant agent.[1][2] Notably, SDZ 220-581 has shown a rapid onset

and long duration of action following oral administration in rodents.[1] These application notes

provide detailed protocols for the preparation and oral administration of SDZ 220-581 in a

research setting.
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Animal Model Dosage (Oral) Effect Reference

Male OF-1 Mice 3.2 - 32 mg/kg

Dose-dependent

protection against

maximal electroshock

seizures (MES).[1]

[1]

Rats 10 mg/kg

Full protection against

maximal electroshock

seizures (MES).[2]

[2]

Rats 2.5 mg/kg

Reduction in prepulse

inhibition (PPI), a

model relevant to

schizophrenia.[2]

[2]

Rats ≥ 2 x 10 mg/kg

20-30% protection

against quinolinic

acid-induced

neurotoxicity.

[3]

Rats Low oral doses

Analgesic activity in a

neuropathic pain

model.

[3]

Chronically Epileptic

Rats

20 mg/kg (day 1), 10

mg/kg (day 2), 5

mg/kg (day 3)

Did not demonstrate a

long-term reduction in

seizure activity in this

specific chronic

model.[4]

[4]

Experimental Protocols
Formulation of SDZ 220-581 for Oral Administration
The following are example protocols for preparing SDZ 220-581 solutions for in vivo oral

administration. The solubility of SDZ 220-581 is ≥ 2.5 mg/mL in these vehicles.[1] It is

recommended to perform a small-scale test to ensure complete dissolution and stability before

preparing a large batch.
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Protocol 1: PEG300 and Tween-80 Formulation

This protocol yields a clear solution suitable for oral gavage.

Materials:

SDZ 220-581 powder

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween-80

Saline (0.9% NaCl)

Procedure:

Prepare a stock solution of SDZ 220-581 in DMSO (e.g., 25 mg/mL).

To prepare a 1 mL working solution, add the solvents sequentially:

100 µL of the DMSO stock solution (10% of final volume).

400 µL of PEG300 (40% of final volume). Mix thoroughly.

50 µL of Tween-80 (5% of final volume). Mix thoroughly.

450 µL of Saline (45% of final volume). Mix until a clear solution is obtained.

If precipitation or phase separation occurs, gentle heating and/or sonication can be used

to aid dissolution.[1]

Protocol 2: SBE-β-CD Formulation

This formulation uses sulfobutyl ether-β-cyclodextrin (SBE-β-CD) to enhance solubility.

Materials:
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SDZ 220-581 powder

DMSO

20% (w/v) SBE-β-CD in Saline

Procedure:

Prepare a stock solution of SDZ 220-581 in DMSO (e.g., 25 mg/mL).

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of

20% SBE-β-CD in Saline.

Mix thoroughly until a clear solution is formed.

Protocol 3: Corn Oil Suspension

This protocol is suitable for preparing a suspension of SDZ 220-581.

Materials:

SDZ 220-581 powder

DMSO

Corn oil

Procedure:

Prepare a stock solution of SDZ 220-581 in DMSO (e.g., 25 mg/mL).

To prepare a 1 mL working solution, add 100 µL of the DMSO stock solution to 900 µL of

corn oil.

Mix thoroughly to ensure a uniform suspension.

Protocol for Oral Administration (Gavage) in Rodents
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This protocol provides a general guideline for administering SDZ 220-581 via oral gavage to

mice and rats. All procedures should be performed in accordance with institutional animal care

and use committee (IACUC) guidelines.

Materials:

Prepared SDZ 220-581 formulation

Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a

rounded/bulb tip.

Syringes

Animal scale

Procedure:

Animal Preparation:

Weigh the animal to determine the correct dosing volume. The maximum recommended

volume for oral gavage is 10 mL/kg for mice and 10-20 mL/kg for rats.

Gavage Needle Measurement:

Measure the appropriate length for the gavage needle by holding it alongside the

animal, with the tip at the animal's mouth and the end at the last rib or xiphoid process.

Mark the needle to ensure it is not inserted too far.

Animal Restraint:

Properly restrain the animal to ensure its head and neck are extended, creating a

straight path to the esophagus.

Administration:

Gently insert the gavage needle into the diastema (gap between the incisors and

molars) and advance it along the roof of the mouth towards the esophagus. The animal

may swallow as the tube is passed.
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The needle should pass smoothly with no resistance. If resistance is met, withdraw the

needle and reposition. Do not force the needle.

Once the needle is correctly positioned, slowly administer the calculated volume of the

SDZ 220-581 formulation.

Post-Administration Monitoring:

Gently remove the gavage needle.

Return the animal to its cage and monitor for several minutes for any signs of distress,

such as labored breathing.
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Caption: Competitive antagonism of the NMDA receptor by SDZ 220-581.
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Caption: Workflow for an in vivo study using oral SDZ 220-581.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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